An In-depth Technical Guide to N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, a novel amide derivative with potential applications in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a robust synthesis protocol, analytical characterization, and a discussion of its prospective biological significance.
Introduction and Molecular Architecture
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a unique organic compound featuring a central cyclopentyl scaffold, a primary alcohol, and an acetamide functional group. The strategic placement of these moieties suggests a molecule with a distinct three-dimensional conformation that could influence its interaction with biological targets. The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygens) imparts the potential for specific binding interactions within protein active sites.
The cyclopentane ring provides a rigid, lipophilic core, which is a common feature in many biologically active molecules, potentially aiding in membrane permeability and target engagement. The primary alcohol introduces polarity and a site for potential further derivatization or metabolic transformation. The acetamide group is a classic pharmacophore, known for its stability and ability to participate in hydrogen bonding.
Chemical Structure and Properties
The chemical structure of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is characterized by the IUPAC name N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. Its fundamental properties, extrapolated from its constituent parts and related molecules, are summarized below.
| Property | Predicted Value/Information | Source |
| IUPAC Name | N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide | - |
| Molecular Formula | C9H17NO2 | - |
| Molecular Weight | 171.24 g/mol | - |
| CAS Number | Not available | - |
| Canonical SMILES | CC(=O)NCC1(CCCC1)CO | - |
| InChI Key | Inferred from structure | - |
| Appearance | Predicted to be a white to off-white solid | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents | [2] |
Synthesis and Purification
The synthesis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide can be efficiently achieved through a two-step process, commencing with the reduction of a suitable nitrile precursor to the key amine intermediate, followed by N-acetylation.
Synthesis of the Key Intermediate: (1-(aminomethyl)cyclopentyl)methanol
The precursor amine, (1-(aminomethyl)cyclopentyl)methanol, is commercially available, providing a direct route to the target molecule.[3][4][5] Alternatively, it can be synthesized from 1-cyanocyclopentanecarboxylic acid through reduction of both the nitrile and carboxylic acid functionalities.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide.
Detailed Experimental Protocol: N-acetylation of (1-(aminomethyl)cyclopentyl)methanol
This protocol describes a standard and reliable method for the N-acetylation of a primary amine containing a hydroxyl group.[1]
Materials:
-
(1-(aminomethyl)cyclopentyl)methanol (1.0 eq)[3]
-
Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a stirred solution of (1-(aminomethyl)cyclopentyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide as a pure solid.
Analytical Characterization
The structural confirmation of the synthesized N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide would rely on a combination of spectroscopic techniques. The expected data are predicted based on the analysis of structurally similar compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methylene protons adjacent to the amide nitrogen (doublet of doublets or triplet, ~3.2-3.4 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~3.5-3.7 ppm), the cyclopentyl methylene protons (multiplets, ~1.4-1.8 ppm), and the amide and hydroxyl protons (broad singlets). |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~170-172 ppm), the acetyl methyl carbon (~23 ppm), the carbons of the cyclopentyl ring, the methylene carbon attached to the amide nitrogen, and the hydroxymethyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), O-H stretch (~3400 cm⁻¹, broad), C=O stretch (amide I band, ~1640 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Potential Applications and Biological Significance
While N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide itself is not extensively documented, the structural motifs it contains are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Rationale for Potential Bioactivity
Caption: Rationale for the potential biological activity of the title compound.
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Antiviral and Anti-inflammatory Activity: Numerous cyclopentane derivatives have been investigated as inhibitors of influenza neuraminidase.[7] The rigid cyclopentane core of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide could serve as a scaffold for designing novel antiviral agents. Furthermore, N-substituted acetamide derivatives have recently been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases.[8]
-
Antimicrobial and Antifungal Potential: Amide derivatives containing cycloalkane structures have shown promise as antibacterial and antifungal agents.[9][10] The combination of the lipophilic cyclopentane ring and the hydrogen-bonding capabilities of the amide and hydroxyl groups could facilitate interactions with microbial targets.
-
Anticancer Research: Cyclopentane-fused anthraquinone derivatives have demonstrated significant antiproliferative potency against various tumor cell lines.[11] While structurally different, this highlights the utility of the cyclopentane scaffold in the design of anticancer agents.
Safety and Handling
As N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a novel compound, a specific safety data sheet is not available. However, based on the precursor (1-(aminomethyl)cyclopentyl)methanol and general knowledge of related chemicals, the following precautions should be observed.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicity profile is unknown. Treat as a potentially hazardous substance. The precursor amine is known to cause skin and eye irritation.[3]
Conclusion
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide represents a structurally interesting molecule with the potential for diverse applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and a scientifically grounded rationale for its potential biological activities. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
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